s-Triazine-1,3,5-triamine, hexakis(ethoxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Triazine-1,3,5-triamine, hexakis(ethoxymethyl)- is a derivative of the s-triazine family, which is a class of heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Vorbereitungsmethoden
The synthesis of s-Triazine-1,3,5-triamine, hexakis(ethoxymethyl)- typically involves the reaction of s-Triazine-1,3,5-triamine with ethoxymethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Analyse Chemischer Reaktionen
s-Triazine-1,3,5-triamine, hexakis(ethoxymethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
s-Triazine-1,3,5-triamine, hexakis(ethoxymethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anticancer properties.
Industry: It is used in the production of dyes, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of s-Triazine-1,3,5-triamine, hexakis(ethoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and proteins involved in critical biological processes, leading to its antimicrobial and anticancer effects. For example, it can inhibit topoisomerases and kinases, which are essential for DNA replication and cell division .
Vergleich Mit ähnlichen Verbindungen
s-Triazine-1,3,5-triamine, hexakis(ethoxymethyl)- can be compared with other s-triazine derivatives such as:
s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)-: Similar in structure but with different alkyl groups, leading to variations in chemical properties and applications.
s-Triazine-1,3,5-triamine, hexakis(methoxymethyl)-: Another derivative with methoxymethyl groups, which may exhibit different reactivity and biological activity.
Eigenschaften
CAS-Nummer |
10193-52-9 |
---|---|
Molekularformel |
C21H42N6O6 |
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(ethoxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H42N6O6/c1-7-28-13-25(14-29-8-2)19-22-20(26(15-30-9-3)16-31-10-4)24-21(23-19)27(17-32-11-5)18-33-12-6/h7-18H2,1-6H3 |
InChI-Schlüssel |
PEDRIHRZXCQSBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCN(COCC)C1=NC(=NC(=N1)N(COCC)COCC)N(COCC)COCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.